N-Methyl-N'-pyrimidin-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-pyrimidin-2-ylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-pyrimidin-2-ylthiourea typically involves the reaction of N-methylthiourea with a pyrimidine derivative. One common method is the reaction of N-methylthiourea with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Methyl-N’-pyrimidin-2-ylthiourea can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-pyrimidin-2-ylthiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines and other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halides, alkoxides, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Halogenated or alkoxylated pyrimidine derivatives.
Scientific Research Applications
N-Methyl-N’-pyrimidin-2-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research has shown that N-Methyl-N’-pyrimidin-2-ylthiourea can inhibit certain enzymes and receptors, making it a potential candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-N’-pyrimidin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access
Properties
CAS No. |
92834-25-8 |
---|---|
Molecular Formula |
C6H8N4S |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1-methyl-3-pyrimidin-2-ylthiourea |
InChI |
InChI=1S/C6H8N4S/c1-7-6(11)10-5-8-3-2-4-9-5/h2-4H,1H3,(H2,7,8,9,10,11) |
InChI Key |
SVEORCZAONSPIU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.